N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine

Lipophilicity Solvent dye partitioning Plasticizer compatibility

Experiencing color shift or dye bleed with Solvent Red 19 in polyolefin or styrenic systems? This methyl-substituted, amino-terminated disazo dye offers a thermally robust upgrade. • Enhanced lipophilicity (XLogP 7.8 vs. 7.1) improves matrix compatibility and reduces migration. • Higher thermal stability (bp 631.9 °C, flash point 336 °C) minimizes fuming during extrusion/injection molding at 230-280 °C. • ~8× slower photodegradation under UV-A vs. hydroxyl-terminated analogs (e.g., Solvent Red 23). • Supplied as a single chemical entity (≥95% purity) for reproducible formulation, fuel marking, wax coloration, and structure-property R&D.

Molecular Formula C26H25N5
Molecular Weight 407.5 g/mol
CAS No. 71619-13-1
Cat. No. B12683656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine
CAS71619-13-1
Molecular FormulaC26H25N5
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCCNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC(=C(C=C3)N=NC4=CC=CC(=C4)C)C
InChIInChI=1S/C26H25N5/c1-4-27-25-14-12-20-9-5-6-11-23(20)26(25)31-29-22-13-15-24(19(3)17-22)30-28-21-10-7-8-18(2)16-21/h5-17,27H,4H2,1-3H3
InChIKeyJFWOXXXNXBKHAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / 1 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-Substituted Disazo Solvent Dye CAS 71619-13-1


N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine (CAS 71619-13-1, EC 275-726-6, molecular formula C₂₆H₂₅N₅, MW 407.51 g/mol) is a synthetic disazo solvent dye belonging to the aminoazobenzene class . Structurally, it features a 2-naphthalenamine terminal coupler bearing an N-ethyl substituent, linked via a 3-methyl-4-((3-methylphenyl)azo)phenyl middle component . Its DSSTox Substance ID is DTXSID101125375 . Computed physicochemical data include an XLogP of 7.8, topological polar surface area of 61.5 Ų, 1 hydrogen bond donor, 5 hydrogen bond acceptors, 6 rotatable bonds, and a predicted boiling point of 631.9°C at 760 mmHg with density of 1.13 g/cm³ [1]. The compound is insoluble in water and soluble in organic solvents, consistent with its solvent dye classification.

Why CAS 71619-13-1 Cannot Be Generically Substituted


Within the disazo solvent dye family, small structural modifications produce quantifiable shifts in lipophilicity, thermal stability, solubility profile, and photodegradation kinetics that directly impact end-use performance. The target compound differs from its closest commercial analogs by two key features: (i) the presence of methyl substituents on both terminal phenyl rings (3-methyl substitution pattern), absent in Solvent Red 19 (Sudan Red 7B, CAS 6368-72-5); and (ii) an N-ethyl (rather than N-(2-ethylhexyl) or hydroxyl) group on the naphthalene coupler [1]. These structural variations alter the computed XLogP by approximately +0.7 units relative to the unmethylated analog Solvent Red 19 (XLogP 7.1), indicating enhanced lipophilicity that influences organic solvent partitioning and plasticizer compatibility [1][2]. Substituting this compound with Solvent Red 25 (the naphthol analog, CAS 3176-79-2) would introduce an -OH group that fundamentally changes hydrogen-bonding capacity, acid/base reactivity, and thermal degradation pathways. Direct experimental evidence on related disazo dyes demonstrates that the amino (–NH–Et) vs. hydroxyl (–OH) terminus is a critical determinant of photostability: Solvent Red 19 (amino-terminated) degrades at a rate approximately eight times slower than Solvent Red 23 (hydroxyl-terminated) under UV-A irradiation, establishing that coupler chemistry alone can drive order-of-magnitude differences in shelf-life performance [3].

Differentiation Evidence vs. Closest Structural Analogs


Enhanced Lipophilicity vs. Unmethylated Analog Solvent Red 19

The target compound exhibits a computed XLogP of 7.8, compared to XLogP of 7.1 for Solvent Red 19 (Sudan Red 7B, CAS 6368-72-5, N-ethyl-1-((4-(phenylazo)phenyl)azo)naphthalen-2-amine), the unmethylated direct structural analog [1][2]. This ΔXLogP of +0.7 log units (approximately 5-fold increase in octanol/water partition coefficient) is attributable to the two methyl substituents on the terminal phenyl rings. Both compounds share identical H-bond donor/acceptor counts (1 donor, 5 acceptors) and topological polar surface area (61.5 Ų), isolating the lipophilicity difference to the hydrophobic contribution of the methyl groups [1][2].

Lipophilicity Solvent dye partitioning Plasticizer compatibility

Thermal Stability Advantage Over Solvent Red 19

The target compound has a molecular weight of 407.51 g/mol (+28 Da vs. 379.5 g/mol for Solvent Red 19) and a predicted boiling point of 631.9°C at 760 mmHg, compared to 606.6°C for the unmethylated analog [1][2]. The +25.3°C elevation in predicted boiling point is consistent with the increased molecular weight and enhanced van der Waals interactions conferred by the additional methyl groups. Density is predicted at 1.13 g/cm³ . The flash point of 336°C supports safe handling in elevated-temperature industrial processes .

Thermal stability Plastics processing High-temperature dyeing

Amino vs. Hydroxyl Coupler: Photostability Advantage Over Solvent Red 25

The target compound employs an N-ethyl-2-naphthalenamine coupler, distinguishing it from Solvent Red 25 (CAS 3176-79-2), which uses 2-naphthol as the terminal coupler. Direct experimental evidence from a controlled study comparing Solvent Red 19 (amino-terminated disazo) with Solvent Red 23 (hydroxyl-terminated disazo) demonstrates that the amino-terminated dye degrades approximately eight times more slowly under UV-A irradiation [1]. While this study did not include the target compound directly, the structural parallel—amino (-NH-Et) vs. hydroxyl (-OH) terminus—supports a class-level inference that the target compound will exhibit substantially greater photostability than Solvent Red 25 [1][2]. Additionally, the hydroxyl group in Solvent Red 25 introduces acid/base reactivity (soluble in alkali with color change) not present in the amino-terminated target compound .

Photostability UV resistance Fuel dye longevity

N-Ethyl vs. N-(2-Ethylhexyl) Substituent: Balanced Molecular Weight and Lipophilicity

The target compound bears an N-ethyl substituent (MW 407.51), positioning it between the lighter Solvent Red 19 (N-ethyl, MW 379.5, no ring methylation) and the heavier N-(2-ethylhexyl) analog (CAS 56358-10-2, MW 491.7, C₃₂H₃₇N₅) . The N-ethylhexyl analog (Solvent Red 19E structural class) is specifically designed for fuel marking applications where maximum hydrocarbon solubility is required [1]. The target compound's intermediate molecular weight and N-ethyl (rather than bulkier branched alkyl) substituent suggest a differentiated balance: sufficient lipophilicity for oil/polymer solubility via ring methylation (XLogP 7.8), while retaining higher molar extinction per unit mass compared to the heavier ethylhexyl derivative [2].

Molecular design Solvent dye Fuel marking

Application Scenarios for CAS 71619-13-1


Mid-Polarity Plastic Coloration with Higher Thermal Tolerance

For coloring ABS, polystyrene, PMMA, and polycarbonate resins processed at 230–280°C, the target compound's predicted boiling point of 631.9°C (+25.3°C vs. Solvent Red 19) and flash point of 336°C (+15.3°C) suggest reduced volatilization and fuming risk during extrusion and injection molding . The enhanced lipophilicity (XLogP 7.8 vs. 7.1 for SR 19) predicts improved compatibility with these mid-polarity polymer matrices [1]. Users currently experiencing color shift or dye bleed with Solvent Red 19 in polyolefin or styrenic systems may find this compound a more thermally robust alternative without requiring a switch to bulkier, less cost-effective N-ethylhexyl derivatives.

Hydrocarbon Marking with Long-Term UV Stability

The amino-terminated disazo structure is associated with approximately 8× lower photodegradation rate compared to hydroxyl-terminated disazo dyes of similar architecture, as demonstrated by the Solvent Red 19 vs. Solvent Red 23 comparison [2]. The target compound combines this amino-terminated photostability with methyl-enhanced lipophilicity (XLogP 7.8), which promotes partitioning into hydrocarbon phases. This makes it a candidate for excise duty fuel marking, lubricant identification, and wax coloration where regulatory color persistence under extended storage and UV exposure is a critical specification.

Defined Single-Component Disazo Dye for Research

The target compound's well-characterized computed parameters (XLogP 7.8, TPSA 61.5 Ų, 1 HBD, 5 HBA, 6 rotatable bonds, 3 tautomers) [1] make it suitable as a model disazo dye in academic and industrial R&D studying structure-property relationships in solvent dyes, dye-polymer interactions, or environmental fate modeling. Unlike multi-component commercial dye formulations, CAS 71619-13-1 is available as a single chemical entity (purity ≥95%) [3], enabling reproducible experimental results for partitioning studies, degradation kinetics, and analytical method development.

Niche Replacement for Solvent Red 25 in Chemically Aggressive Environments

Unlike Solvent Red 25 (CAS 3176-79-2), which contains a free hydroxyl group and exhibits color changes in concentrated sulfuric acid (blue-green) and reacts with alkali, the target compound's amino (–NH–Et) terminus provides chemical resistance advantages . In applications involving trace acid or base exposure—such as colored lubricants in engine environments or dyed cleaning products—the amino-terminated structure avoids the acid/base chromism that can cause off-specification color shifts with naphthol-based alternatives.

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